

BRL-42715: A Technical Guide to a Potent β-Lactamase Inhibitor

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Compound of Interest		
Compound Name:	BRL-42715	
Cat. No.:	B15564214	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-42715 is a potent, mechanism-based inhibitor of a wide spectrum of bacterial β -lactamases. This technical guide provides an in-depth overview of its core physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the study and application of this compound in the context of overcoming antibiotic resistance.

Core Compound Data

BRL-42715 is a penem antibacterial agent that acts as an active-site-directed inactivator of bacterial β-lactamases.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	102209-75-6	[2]
Molecular Weight	286.24 g/mol	
Molecular Formula	C10H7N4NaO3S	

Mechanism of Action: β-Lactamase Inactivation

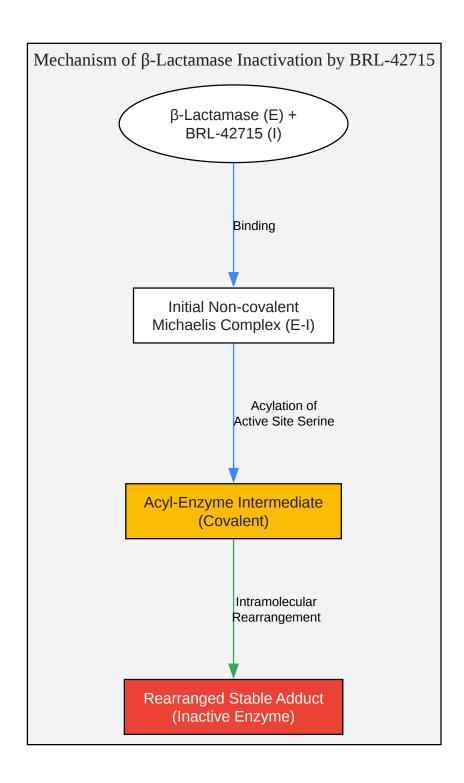






BRL-42715 functions as a potent inhibitor of a broad range of bacterial β -lactamases, including plasmid-mediated TEM, SHV, OXA, and staphylococcal enzymes, as well as chromosomally mediated enzymes.[3][4] The compound rapidly inactivates these enzymes, with second-order rate constants reported to be in the range of 0.17 to 6.4 μM⁻¹s⁻¹. The inactivation process involves the formation of a stable covalent adduct with the serine residue in the active site of the β -lactamase. Mass spectrometry studies have shown a mass increase corresponding to the molecular mass of BRL-42715, indicating that the inhibitor binds stoichiometrically without fragmentation. The resulting inhibited enzyme complex is very stable, with slow regeneration of the free enzyme, suggesting a partitioning towards a permanently inactivated state for some β -lactamases.





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Caption: Mechanism of β -Lactamase Inactivation by **BRL-42715**.



Experimental Protocols β-Lactamase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **BRL-42715** against a specific β-lactamase using a chromogenic substrate, such as nitrocefin.

Materials:

- Purified β-lactamase enzyme
- BRL-42715
- Nitrocefin (or other suitable chromogenic β-lactam substrate)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of BRL-42715 in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
- In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
- Add the different concentrations of BRL-42715 to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitorenzyme interaction.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Immediately monitor the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader.
- The rate of hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of BRL-42715 relative to a control with no inhibitor.

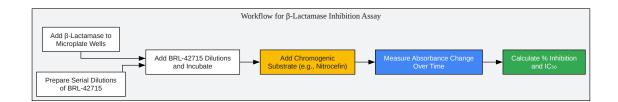




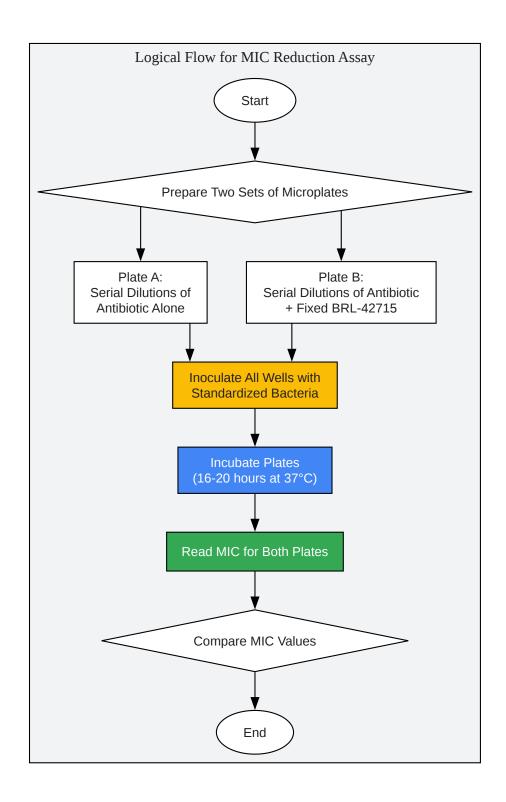


• Determine the IC50 value, which is the concentration of **BRL-42715** required to inhibit 50% of the β -lactamase activity.









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